n-Tert-butyl-4-chloro-5-methyl-2-nitroaniline
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Overview
Description
n-Tert-butyl-4-chloro-5-methyl-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2), a tert-butyl group (-C(CH3)3), a chloro group (-Cl), and a methyl group (-CH3) attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Tert-butyl-4-chloro-5-methyl-2-nitroaniline typically involves a multi-step process. One common method includes the nitration of a precursor compound, followed by the introduction of the tert-butyl group. The reaction conditions often involve the use of strong acids and controlled temperatures to ensure the selective nitration and substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
n-Tert-butyl-4-chloro-5-methyl-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of n-Tert-butyl-4-chloro-5-methyl-2-aminoaniline.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
n-Tert-butyl-4-chloro-5-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-Tert-butyl-4-chloro-5-methyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. The chloro and methyl groups contribute to the compound’s overall electronic properties, influencing its chemical behavior.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroaniline: Lacks the tert-butyl and methyl groups, resulting in different chemical properties.
2-Nitro-p-toluidine: Contains a nitro and methyl group but lacks the tert-butyl and chloro groups.
4-Amino-3-nitrotoluene: Similar structure but with an amino group instead of a nitro group.
Uniqueness
n-Tert-butyl-4-chloro-5-methyl-2-nitroaniline is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the tert-butyl group provides steric hindrance, while the nitro, chloro, and methyl groups influence the compound’s electronic properties, making it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Properties
CAS No. |
849041-78-7 |
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Molecular Formula |
C11H15ClN2O2 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
N-tert-butyl-4-chloro-5-methyl-2-nitroaniline |
InChI |
InChI=1S/C11H15ClN2O2/c1-7-5-9(13-11(2,3)4)10(14(15)16)6-8(7)12/h5-6,13H,1-4H3 |
InChI Key |
CUQDTBGJKPXHCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(C)(C)C |
Origin of Product |
United States |
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